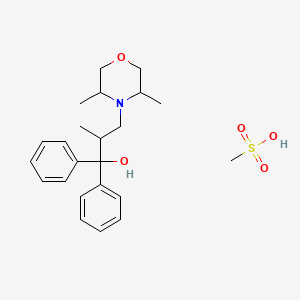
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate is an organic compound that belongs to the class of heterocyclic compounds containing a morpholine ring. This compound is characterized by the presence of a diphenyl group, a methyl group, and a morpholino group attached to a propanol backbone. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate typically involves the following steps:
Formation of the Propanol Backbone: The initial step involves the preparation of the propanol backbone through a Grignard reaction. This involves the reaction of phenylmagnesium bromide with acetone to form 1,1-diphenyl-2-propanol.
Introduction of the Morpholino Group: The next step involves the introduction of the morpholino group. This is achieved by reacting 1,1-diphenyl-2-propanol with 3,5-dimethylmorpholine in the presence of a suitable catalyst such as p-toluenesulfonic acid.
Formation of the Methane Sulfonate: The final step involves the conversion of the hydroxyl group to a methane sulfonate group. This is typically achieved by reacting the compound with methane sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methane sulfonate group can be substituted with other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide, thiourea, or ammonia.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol hydrobromide
- 1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol hydrochloride
- 1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol acetate
Uniqueness
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate is unique due to the presence of the methane sulfonate group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in specific synthetic applications and enhances its potential biological activity compared to similar compounds.
Properties
CAS No. |
21282-88-2 |
|---|---|
Molecular Formula |
C23H33NO5S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
3-(3,5-dimethylmorpholin-4-yl)-2-methyl-1,1-diphenylpropan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C22H29NO2.CH4O3S/c1-17(14-23-18(2)15-25-16-19(23)3)22(24,20-10-6-4-7-11-20)21-12-8-5-9-13-21;1-5(2,3)4/h4-13,17-19,24H,14-16H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
SQQVUVREONLTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1CC(C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















